N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
“N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide” is a synthetic organic compound that features an indole moiety, an oxadiazole ring, and a hydroxyethyl group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide” typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be formed by cyclization of a suitable precursor, such as a hydrazide, with a nitrile under dehydrating conditions.
Coupling Reactions: The indole and oxadiazole intermediates can be coupled using appropriate linkers and reagents to form the desired compound.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or other reducible functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the oxadiazole ring may produce various reduced oxadiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and oxadiazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide” would depend on its specific biological target. Generally, compounds with indole and oxadiazole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with an indole moiety.
5-(4-Hydroxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid: A compound with an oxadiazole ring and biological activity.
Uniqueness
“N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide” is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H16N4O3 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C15H16N4O3/c20-8-7-17-13(21)3-4-14-18-15(19-22-14)11-2-1-10-5-6-16-12(10)9-11/h1-2,5-6,9,16,20H,3-4,7-8H2,(H,17,21) |
InChI Key |
NRBAVJROZZTVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)NCCO |
Origin of Product |
United States |
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